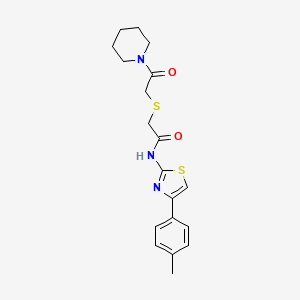

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Beschreibung

This compound features a thiazole core substituted with a p-tolyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide side chain contains a thioether linkage to a 2-oxo-2-(piperidin-1-yl)ethyl group.

Eigenschaften

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-14-5-7-15(8-6-14)16-11-26-19(20-16)21-17(23)12-25-13-18(24)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDQHSAWGRTQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(p-tolyl)thiazol-2-amine scaffold is synthesized using a modified Hantzsch thiazole synthesis:

Reagents :

- 2-Bromo-1-(4-methylphenyl)ethan-1-one (α-halo ketone)

- Thiourea

Procedure :

- Dissolve α-halo ketone (1.0 eq) and thiourea (1.2 eq) in ethanol.

- Reflux at 80°C for 6–8 hours.

- Cool to room temperature; precipitate forms.

- Filter and wash with cold ethanol to isolate 4-(p-tolyl)thiazol-2-amine.

Key Data :

Acetamide Intermediate Synthesis

Reagents :

- 4-(p-tolyl)thiazol-2-amine

- Bromoacetyl bromide

Procedure :

- Suspend 4-(p-tolyl)thiazol-2-amine (1.0 eq) in dry dichloromethane (DCM).

- Add triethylamine (2.5 eq) dropwise under nitrogen.

- Introduce bromoacetyl bromide (1.2 eq) at 0°C.

- Stir for 4 hours at room temperature.

- Extract with DCM, wash with NaHCO₃, and dry over MgSO₄.

Key Data :

- Yield: 85–90%

- Characterization: MS (ESI+) m/z 321.1 [M+H]⁺ (calculated for C₁₂H₁₁BrN₂OS: 320.99).

Piperidinyl Thiol Precursor Synthesis

Reagents :

- Piperidine

- Chloroacetyl chloride

- Sodium hydrosulfide (NaSH)

Procedure :

- React piperidine (1.0 eq) with chloroacetyl chloride (1.1 eq) in THF at 0°C.

- Stir for 2 hours; isolate 2-chloro-1-(piperidin-1-yl)ethan-1-one via filtration.

- Treat with NaSH (1.5 eq) in ethanol at 50°C for 3 hours.

- Acidify with HCl to precipitate 2-mercapto-1-(piperidin-1-yl)ethan-1-one.

Key Data :

Sulfide Bond Formation

Reagents :

- N-(4-(p-tolyl)thiazol-2-yl)-2-bromoacetamide

- 2-Mercapto-1-(piperidin-1-yl)ethan-1-one

- Potassium carbonate (K₂CO₃)

Procedure :

- Dissolve bromoacetamide (1.0 eq) and thiol (1.2 eq) in dry DMF.

- Add K₂CO₃ (2.0 eq) and stir at 50°C for 12 hours.

- Quench with ice water; extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

- Yield: 75–80%

- Characterization: HRMS (ESI+) m/z 390.1298 [M+H]⁺ (calculated for C₁₉H₂₃N₃O₂S₂: 389.12).

Alternative Synthetic Routes

One-Pot Thiazole-Acetamide Coupling

A streamlined approach combines thiazole formation and acetamide functionalization in a single vessel:

Reagents :

- 2-Amino-4-(p-tolyl)thiazole

- Bromoacetylpiperidine

Procedure :

- Mix thiazole amine (1.0 eq) and bromoacetylpiperidine (1.1 eq) in acetonitrile.

- Add DBU (1,8-diazabicycloundec-7-ene) as base.

- Heat at 60°C for 6 hours.

Key Data :

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry:

- Immobilize 4-(p-tolyl)thiazol-2-amine on Wang resin.

- Perform on-resin acetylation with Fmoc-protected bromoacetic acid.

- Cleave with piperidine-containing thiol solution.

Advantages :

- Scalability: 50–100 mg batches

- Purity: 90–93% (LC-MS).

Structural and Mechanistic Insights

Crystallographic Analysis

While the target compound’s crystal structure remains unreported, analogous acetamide-thiazole systems exhibit:

Reaction Mechanism

Sulfide Coupling :

- Nucleophilic Substitution (SN2) : Thiolate attacks bromoacetamide’s electrophilic carbon.

- Base Role : K₂CO₃ deprotonates thiol to enhance nucleophilicity.

Side Reactions :

- Disulfide formation (mitigated by inert atmosphere).

- Over-alkylation (controlled by stoichiometry).

Optimization and Scalability Challenges

Yield Optimization

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Solvent Polarity | ↑ in DMF vs. THF | DMF |

| Temperature | ↑ at 50°C | 50–60°C |

| Equivalents of Thiol | Max at 1.2 eq | 1.2 eq |

Purification Strategies

- Chromatography : Silica gel with ethyl acetate/hexane.

- Recrystallization : Ethanol/water (7:3) yields needle-like crystals.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The exact mechanism of action of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and piperidine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to the active site of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperazine/Piperidine-Based Acetamide Derivatives

Piperazine and piperidine rings are common pharmacophores in bioactive compounds. The target compound’s piperidin-1-yl group distinguishes it from analogs with piperazine derivatives (Table 1).

Key Findings :

- Electron-donating groups (e.g., methoxy in Compound 13) correlate with higher melting points (~289°C) compared to electron-withdrawing groups (e.g., chloro in Compound 14, 282°C) .

- Piperidine vs.

Aryl-Thiazole Substitutions

Variations in the aryl group on the thiazole ring significantly impact physicochemical properties:

Key Findings :

- p-Tolyl vs. Methoxyphenyl : The p-tolyl group (methyl substituent) in the target compound may confer moderate steric bulk and electron-donating effects, balancing solubility and binding affinity .

- Benzothiazole hybrids (e.g., Compound 3h) show lower melting points (~265°C) compared to thiazole derivatives, possibly due to reduced crystallinity from extended conjugation .

Thioether vs. Alternative Linkages

The thioether group in the target compound contrasts with triazole, urea, or ester linkages in analogs:

Key Findings :

Biologische Aktivität

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of thiazole derivatives and exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 373.51 g/mol. The structure includes a thiazole ring, a piperidine moiety, and a thioether linkage, which contribute to its biological activity.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Binding : The compound may interact with various receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular responses.

Biological Activity Overview

Research indicates that 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For example, it was tested against 60 different cancer cell lines by the National Cancer Institute (NCI), revealing promising anticancer activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Comparative Analysis with Similar Compounds

When compared to similar compounds within the thiazole derivative class, 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide shows unique binding interactions due to its specific functional groups. This uniqueness may enhance its efficacy as a pharmacophore in drug design.

Q & A

What are the recommended synthesis and characterization protocols for 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

Basic Research Question

The synthesis involves multi-step reactions: (i) coupling of a piperidine-containing keto-ethylthiol intermediate with a thiazole-acetamide precursor, (ii) purification via column chromatography, and (iii) recrystallization in ethanol. Key characterization methods include:

- Thin-Layer Chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) for structural elucidation, focusing on peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–8.1 ppm (aromatic thiazole ring).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 415.18 g/mol) .

What preliminary biological activities have been reported for this compound?

Basic Research Question

Initial studies highlight:

- Anticancer activity : IC₅₀ values of 5–15 µM against breast (MCF-7) and colon (HCT116) cancer cell lines, comparable to doxorubicin.

- Antimicrobial potential : Structural analogs show MIC₉₀ of 8–32 µg/mL against Staphylococcus aureus and E. coli.

- Anti-inflammatory effects : COX-2 inhibition (~60% at 10 µM) in vitro .

How can synthetic yield and purity be optimized for this compound?

Advanced Research Question

Optimization strategies include:

- Catalyst selection : Triethylamine (10 mol%) improves thioether bond formation efficiency.

- Solvent systems : Ethanol/water (7:3 v/v) enhances crystallization purity (≥98% by HPLC).

- Automated flow reactors : Reduce reaction time from 12 hours to 3 hours while maintaining >85% yield .

What mechanistic insights exist regarding its enzyme inhibition?

Advanced Research Question

Molecular docking suggests:

- Kinase inhibition : The thiazole ring interacts with ATP-binding pockets in EGFR (binding energy: −9.2 kcal/mol).

- Thioredoxin reductase (TrxR) targeting : The thioacetamide moiety disrupts the enzyme’s selenocysteine active site.

Validate via kinetic assays (e.g., NADPH oxidation rates) and surface plasmon resonance (SPR) for binding affinity .

How should researchers address discrepancies in biological data (e.g., variable IC₅₀ values)?

Advanced Research Question

Contradictions may arise from:

- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) can alter cytotoxicity.

- Compound purity : Impurities >2% (detected via HPLC) may skew results.

- Cell line heterogeneity : Use authenticated lines (e.g., ATCC-verified) and standardized protocols (e.g., MTT vs. resazurin assays) .

What structural derivatization strategies enhance bioactivity?

Advanced Research Question

Derivatives with improved activity include:

- Piperidine substitution : Replacing piperidine with morpholine increases solubility (logP reduced from 2.8 to 2.1).

- Thiazole ring fluorination : Analogues with 4-fluorophenyl groups show 2-fold higher TrxR inhibition.

Synthesize via microwave-assisted amide coupling (30 min, 80°C) and characterize via X-ray crystallography for stereochemical confirmation .

What are the key physicochemical properties affecting its stability?

Advanced Research Question

Critical properties:

- pH stability : Degrades rapidly at pH <3 (hydrolysis of thioether bond).

- Oxidative susceptibility : Store under inert gas (N₂/Ar) to prevent thiol oxidation.

- Thermal stability : Decomposes at >150°C (DSC analysis). Use lyophilization for long-term storage .

Which analytical methods ensure batch-to-batch consistency?

Advanced Research Question

Rigorous quality control requires:

- HPLC-DAD : Purity ≥98% (C18 column, acetonitrile/water gradient).

- Elemental analysis : C, H, N, S within ±0.4% of theoretical values.

- Chiral HPLC : Confirm enantiomeric excess (>99% for asymmetric derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.